1-Phenyl-2,2,2-trifluoroethanol

Vue d'ensemble

Description

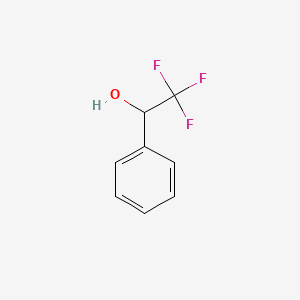

1-Phenyl-2,2,2-trifluoroethanol is an organic compound with the molecular formula C8H7F3O. It is a colorless liquid with a characteristic aromatic odor. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a valuable reagent in organic synthesis and various scientific applications .

Mécanisme D'action

Target of Action

1-Phenyl-2,2,2-trifluoroethanol (PhTFE) is a chiral fluoroalcohol . Its primary targets are water molecules, with which it forms a 1:2 adduct . The interaction with water molecules is crucial for the compound’s conformational adaptation and large amplitude motions .

Biochemical Pathways

The biochemical pathways affected by PhTFE primarily involve the conformational landscape of the PhTFE⋯2H2O adduct . The compound’s interaction with water molecules leads to a variety of stable minima at the B3LYP-D3BJ/def2-TZVPPD level of theory . These minima represent different conformations that the compound can adopt, influencing its biochemical behavior .

Result of Action

The primary result of PhTFE’s action is the formation of a 1:2 adduct with water molecules . This interaction leads to a variety of stable conformations, each with unique properties . The compound’s large amplitude motions and conformational adaptation could potentially influence its biochemical behavior .

Action Environment

The action of PhTFE is influenced by environmental factors such as the presence of water molecules . The compound’s interaction with water molecules is crucial for its conformational adaptation and large amplitude motions . Environmental factors that alter the availability of water molecules could potentially influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

1-Phenyl-2,2,2-trifluoroethanol plays a significant role in biochemical reactions, particularly in stabilizing alpha helices in proteins. It forms complexes with Lewis bases such as tetrahydrofuran (THF) or pyridine through hydrogen bonding, yielding 1:1 adducts . This compound interacts with various enzymes and proteins, influencing their structure and function. For instance, it has been shown to stabilize the alpha-helical structure of peptides by preferentially aggregating around them, displacing water, and providing a low dielectric environment that favors intrapeptide hydrogen bonds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Research has shown that this compound is toxic to blood, the reproductive system, bladder, brain, upper respiratory tract, and eyes . It has also been identified as a testicular toxicant in rats and dogs . These effects highlight the compound’s potential impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules through hydrogen bonding and its role as a hard Lewis acid. It stabilizes alpha helices in proteins by forming complexes with Lewis bases and displacing water molecules . This stabilization is crucial for maintaining the structural integrity of proteins and peptides. Additionally, this compound’s acceptor properties, as discussed in the ECW model, contribute to its biochemical interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound forms stable adducts with water molecules, which can influence its stability and degradation . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical interactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while at higher doses, it can cause toxic or adverse effects. For example, it has been shown to be a testicular toxicant in rats and dogs at higher doses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s interactions with metabolic enzymes can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenyl-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trifluoroethanol in the presence of a catalyst. Another method includes the reduction of 1-phenyl-2,2,2-trifluoroacetone using a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes distillation and purification steps to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenyl-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-phenyl-2,2,2-trifluoroacetone.

Reduction: Reduction of the compound can yield 1-phenyl-2,2,2-trifluoroethane.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: 1-Phenyl-2,2,2-trifluoroacetone.

Reduction: 1-Phenyl-2,2,2-trifluoroethane.

Substitution: Various substituted phenyl trifluoroethanol derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Phenyl-2,2,2-trifluoroethanol has the molecular formula and a molecular weight of 176.14 g/mol. It exists in several conformations due to the presence of the trifluoromethyl group, which influences its physical and chemical behavior. The compound can adopt three main conformations: gauche+, trans, and gauche−, which are crucial for understanding its interactions in various environments .

Protein Folding Studies

One of the most notable applications of this compound is in the study of protein folding. As a non-aqueous co-solvent, it facilitates the solubilization of peptides and proteins, allowing researchers to investigate their three-dimensional structures using techniques such as NMR spectroscopy. The concentration of PhTFE can significantly alter protein conformation, making it a valuable tool for biochemists .

Enzyme Inhibition Studies

PhTFE acts as a competitive inhibitor for certain enzymes, such as alcohol dehydrogenase. This property is utilized in biochemical research to explore enzyme mechanisms and kinetics. By studying how PhTFE interacts with these enzymes, researchers can gain insights into metabolic pathways and potential drug interactions .

Organic Synthesis

In organic chemistry, this compound serves as a solvent for various reactions due to its unique solvent properties. It is particularly useful in the trifluoromethylation of organic compounds, where it acts as a trifluoromethyl source in nucleophilic substitution reactions. This application is critical for synthesizing fluorinated compounds that have enhanced biological activity or improved pharmacological properties .

Case Study 1: Conformational Analysis

A study conducted using chirped pulse Fourier-transform microwave spectroscopy investigated the conformational landscape of PhTFE when interacting with water molecules. The research identified multiple stable conformers and provided insights into large amplitude motions that influence the compound's reactivity and interactions with other molecules . This type of analysis is essential for understanding how PhTFE behaves in biological systems.

Case Study 2: Photofragmentation Mechanisms

Research on the ionization of PhTFE clusters demonstrated how solvent interactions affect fragmentation pathways. The study utilized resonant two-photon absorption techniques to analyze how different solvents influence the energy barriers for fragmentation reactions involving PhTFE. This work highlights the importance of solvent effects in determining reaction mechanisms and product distributions .

Industrial Applications

This compound is also employed in various industrial applications:

- Pharmaceutical Industry : Used as an intermediate in synthesizing fluorinated drugs and anesthetics.

- Material Science : Serves as a solvent in polymer processing and formulation.

Comparaison Avec Des Composés Similaires

2,2,2-Trifluoroethanol: Similar in structure but lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.

1-Phenyl-2,2,2-trifluoroacetone: An oxidized form of 1-Phenyl-2,2,2-trifluoroethanol, used in different synthetic applications.

Uniqueness: this compound is unique due to its trifluoromethyl group combined with a phenyl ring, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications .

Activité Biologique

1-Phenyl-2,2,2-trifluoroethanol (PhTFE) is a chiral fluoroalcohol with the molecular formula CHFO. It is recognized for its unique structural properties and potential biological activities. This compound exhibits interesting interactions due to the presence of the trifluoromethyl group, which enhances its acidity compared to traditional alcohols like ethanol.

This compound has been studied for its biological activities, particularly in relation to its interactions with various biological systems. Its acidic nature allows it to act as a competitive inhibitor of enzymes such as alcohol dehydrogenase, which plays a crucial role in the metabolism of alcohols in the body .

Structural Properties and Conformational Adaptation

PhTFE can adopt multiple conformations (gauche+, trans, and gauche−), influencing its reactivity and interactions with other molecules. Recent studies utilizing advanced spectroscopic techniques have revealed significant insights into its conformational landscape when interacting with water molecules, suggesting that these interactions may stabilize certain conformers and enhance biological activity .

Case Studies on Biological Activity

- Antimicrobial Properties : Research has indicated that derivatives of PhTFE possess antimicrobial properties. A study highlighted the effectiveness of PhTFE in inhibiting the growth of specific bacterial strains, suggesting potential applications in developing antimicrobial agents .

- Chiral Recognition : PhTFE has been utilized in studies focusing on chiral recognition processes. The compound's ability to form stable complexes with amines has been investigated using R2PI-TOF (Resonance Enhanced Multiphoton Ionization-Time of Flight) techniques, demonstrating its significance in asymmetric synthesis and chiral discrimination .

- Cycloaddition Reactions : The use of PhTFE as a solvent in cycloaddition reactions has shown promising results in synthesizing biologically relevant lactams efficiently. These reactions benefit from the unique properties of PhTFE, leading to improved yields and reaction rates compared to traditional solvents .

Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 176.14 g/mol |

| Boiling Point | 88 °C |

| Flash Point | 84 °C |

| Density | 1.30 g/cm³ |

Summary of Biological Activities

Research Findings

This compound's unique properties make it a valuable compound for various applications in medicinal chemistry and organic synthesis. Its role as a solvent and reagent enhances reaction efficiencies and product yields in synthetic pathways.

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMEAQPOMDWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909418 | |

| Record name | 2,2,2-Trifluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-05-6, 340-06-7, 10531-50-7, 340-04-5 | |

| Record name | 2,2,2-Trifluoro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-alpha-(Trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-alpha-(Trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-alpha-(Trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010531507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 340-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-Trifluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-(Trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.